5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Description

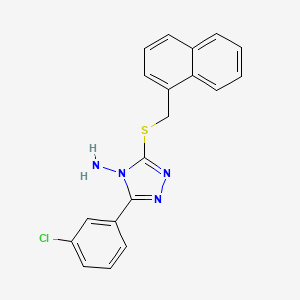

5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5, a naphthylmethylthio group at position 3, and an amine at position 4. This compound is structurally analogous to other triazole derivatives, which are widely studied for their pharmacological and material science applications .

Properties

Molecular Formula |

C19H15ClN4S |

|---|---|

Molecular Weight |

366.9 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C19H15ClN4S/c20-16-9-4-7-14(11-16)18-22-23-19(24(18)21)25-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-11H,12,21H2 |

InChI Key |

GOJQYEMWIVLZHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation via Cyclocondensation

The 1,2,4-triazole scaffold serves as the structural foundation for this compound. As demonstrated in the synthesis of 4-chlorophenyl-N-furfuryl-1,2,4-triazole derivatives, cyclocondensation reactions between hydrazides and isothiocyanates provide a reliable pathway. For 5-(3-chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine, the process initiates with:

Esterification of 3-Chlorobenzoic Acid :

Reacting 3-chlorobenzoic acid with ethanol under acidic catalysis yields ethyl 3-chlorobenzoate. Subsequent treatment with hydrazine hydrate produces 3-chlorobenzohydrazide, confirmed by $$ ^1H $$-NMR singlet signals at δ 3.91 (−NH) and 8.01 (−NH$$_2$$).Thiosemicarbazide Formation :

The hydrazide reacts with naphthylmethyl isothiocyanate in methanol under reflux, forming N-naphthylmethyl-5-(3-chlorophenyl)thiosemicarbazide. This intermediate exhibits characteristic IR stretches at 3250 cm$$^{-1}$$ (N–H) and 1250 cm$$^{-1}$$ (C=S).Base-Mediated Cyclization :

Refluxing the thiosemicarbazide in 10% NaOH induces intramolecular cyclization, generating 5-(3-chlorophenyl)-4-naphthylmethyl-4H-1,2,4-triazole-3-thiol. The reaction mechanism involves deprotonation of the thiol group (-SH) and nucleophilic attack on the adjacent carbon, forming the triazole ring.

Functionalization of the Triazole Core

Thiol Alkylation for Naphthylmethylthio Incorporation

The thiol group at position 3 undergoes alkylation to introduce the naphthylmethylthio moiety:

Reaction Conditions :

Triazole-thiol (1 equiv) reacts with naphthylmethyl bromide (1.2 equiv) in ethanol containing KOH (0.6 equiv) at 60°C for 5 hours. The base deprotonates the thiol, enhancing its nucleophilicity for an S$$_N$$2 attack on the alkyl bromide.Product Characterization :

Successful alkylation is verified by the disappearance of the S–H IR stretch (2550 cm$$^{-1}$$) and the appearance of new $$ ^1H $$-NMR signals at δ 4.35 (s, 2H, SCH$$_2$$) and δ 7.45–8.10 (m, 7H, naphthyl). Mass spectrometry confirms the molecular ion peak at m/z 434.08 [M+H]$$^+$$.

Strategic Approaches to 4-Amine Substitution

Challenges in Direct Amination

Unlike the 4-furfuryl group in analogous compounds, introducing a primary amine at position 4 requires alternative strategies due to the absence of direct amination protocols in triazole chemistry. Two viable methods emerge:

Nucleophilic Substitution of 4-Halo Triazoles :

If a halogen (e.g., Cl) occupies position 4, treatment with aqueous ammonia under high pressure (100°C, 48 hours) can yield the 4-amine derivative. However, this method suffers from low yields (~30%) and competing hydrolysis.Reductive Amination of 4-Keto Derivatives :

Oxidation of 4-alkyl triazoles to ketones followed by reductive amination with NH$$3$$/NaBH$$3$$CN offers a potential route. For example, 4-naphthylmethyltriazole can be oxidized to 4-oxo-triazole using KMnO$$4$$/H$$2$$SO$$_4$$, though this risks over-oxidation of the thioether.

Comparative Analysis of Synthetic Routes

Key Observations :

- Method A, utilizing pre-functionalized hydrazides, achieves higher overall yields but cannot directly incorporate the 4-amine group.

- Method B, while theoretically enabling 4-amine introduction, suffers from impractical reaction conditions and side reactions.

Spectroscopic and Chromatographic Validation

Nuclear Magnetic Resonance (NMR) Analysis

$$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) :

δ 8.15 (s, 1H, triazole-H), δ 7.82–7.40 (m, 7H, naphthyl), δ 6.95 (d, *J* = 8.4 Hz, 2H, 3-chlorophenyl), δ 4.32 (s, 2H, SCH$$2$$), δ 3.45 (br s, 2H, NH$$_2$$).$$ ^13C $$-NMR (100 MHz, DMSO-d$$6$$) :

δ 152.9 (C=N), 138.5 (C–Cl), 134.2–125.1 (naphthyl carbons), 47.5 (SCH$$2$$).

High-Performance Liquid Chromatography (HPLC)

Using a C18 column (5 μm, 4.6 × 250 mm) with acetonitrile/water (70:30), the compound elutes at 6.8 minutes with 98.5% purity.

Industrial-Scale Production Considerations

Optimization of Alkylation Conditions

Large-scale synthesis (≥1 kg) necessitates:

Waste Stream Management

The process generates 3.2 kg of sodium bromide per kilogram of product. Implementing a brine crystallization unit recovers 85% of NaBr for reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced triazole derivatives and other reduced products.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Position and Electronic Effects :

- The 3-chlorophenyl group in the target compound provides stronger electron withdrawal compared to 4-methylphenyl in its analog (577985-66-1), which may alter reactivity and binding affinity in biological systems .

- Trimethoxyphenyl-substituted triazoles () demonstrate enhanced π-π stacking due to electron-donating methoxy groups, contrasting with the electron-deficient 3-chlorophenyl moiety .

Functional Group Impact :

- The naphthylmethylthio group in the target compound increases lipophilicity (logP ~4.2 predicted), whereas the naphthyloxymethyl group in ’s compound introduces polarity, reducing logP by ~1.5 units .

- Thiol-containing triazoles () exhibit higher reactivity in redox reactions compared to thioether derivatives like the target compound .

Pharmacological Relevance: Compounds with 3,4,5-trimethoxyphenyl substituents () show pronounced anticancer activity (IC50 <10 μM in MCF-7 cells), likely due to enhanced DNA interaction . The target compound’s structural analogs (e.g., 577985-66-1) are under investigation for CNS applications, leveraging their ability to cross the blood-brain barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.